molecular formula C21H31N3O3 B2956476 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953230-08-5

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2956476
CAS No.: 953230-08-5
M. Wt: 373.497
InChI Key: ULIYJKBCLFVIOX-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:

  • N2-substituent: A (1-(furan-2-ylmethyl)piperidin-4-yl)methyl group, combining a piperidine ring (common in bioactive molecules) with a furan heterocycle, which may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c25-20(22-11-8-17-5-2-1-3-6-17)21(26)23-15-18-9-12-24(13-10-18)16-19-7-4-14-27-19/h4-5,7,14,18H,1-3,6,8-13,15-16H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIYJKBCLFVIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and interaction with biological systems based on existing literature.

Structural Characteristics

The compound features several notable structural components:

  • Cyclohexene Ring : Provides unique reactivity and potential interactions with biological targets.
  • Furan Moiety : Often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
  • Piperidine Derivative : Known for its role in modulating neurotransmitter systems, making it a candidate for neurological studies.

Therapeutic Potential

Research indicates that compounds similar to this compound exhibit significant biological activities, which may include:

Activity Type Description
Anti-inflammatoryMay inhibit pathways related to inflammation, potentially useful in treating conditions like arthritis.
AntimicrobialStructural similarities with known antimicrobial agents suggest potential efficacy against bacterial infections.
NeurologicalThe piperidine component may interact with neurotransmitter receptors, indicating potential use in treating neurological disorders.

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that:

  • Receptor Interaction : The compound may bind to specific receptors involved in pain perception and inflammatory responses.
  • Enzyme Modulation : It could influence the activity of enzymes related to metabolic pathways, particularly those involved in inflammation and pain signaling.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of Intermediates : Cyclohexene and furan derivatives are synthesized separately.
  • Coupling Reactions : The intermediates are coupled through amide bond formation under controlled conditions to yield the final product.
  • Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of structurally similar compounds, demonstrating significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may exhibit comparable effects.

Study 2: Neurological Activity

Research focusing on piperidine derivatives indicated their potential in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This aligns with the structural features of our compound, suggesting further investigation into its neuropharmacological properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name/ID Substituents (N1/N2) Application/Activity Key Findings Source
Target Compound Cyclohexene ethyl / Furan-piperidinyl methyl Hypothesized antiviral Structural uniqueness may enhance target binding or metabolic stability N/A
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl / Pyridin-2-yl ethyl Umami flavor agonist Potent agonist (FEMA 4233); minimal CYP inhibition at 10 µM
BNM-III-170 4-Chloro-3-fluorophenyl / Guanidinomethyl-indenyl HIV entry inhibition CD4-mimetic; enhances vaccine efficacy in preclinical models
GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-Chlorophenyl / Isoindoline-dione Antimicrobial Synthesized with 93.2% HPLC purity; in vitro activity pending
Compound 19 (N1-(2-bromophenyl)-N2-(4-methoxyphenethyl)oxalamide) 2-Bromophenyl / 4-Methoxyphenethyl Stearoyl-CoA desaturase (SCD1) inhibition 30% synthetic yield; ESI-MS m/z 376.9 [M+H]+

Key Observations:

  • Aromatic vs. Alicyclic Substituents : Compounds with aromatic N1 groups (e.g., chlorophenyl, bromophenyl) are often associated with enzyme inhibition (SCD1) or antimicrobial activity , while alicyclic substituents (e.g., cyclohexene) may improve metabolic stability or target engagement in antiviral contexts .
  • Heterocyclic Moieties: The furan-piperidinyl group in the target compound contrasts with pyridine (S336) or isoindoline-dione (GMC-3) in others.

Metabolic Stability and CYP Interactions

  • Metabolic Pathways: Oxalamides like S336 and FAO/WHO flavoring agents (No. 1768) show rapid hepatic metabolism without amide bond hydrolysis, suggesting the target compound’s cyclohexene and furan groups may similarly resist hydrolysis but undergo oxidation or conjugation .
  • CYP Inhibition : S5456 (a dimethoxybenzyl-pyridinyl oxalamide) inhibits CYP3A4 by 51% at 10 µM, but structural variations in the target compound (e.g., furan instead of pyridine) may reduce this off-target effect .

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